Cytotoxic Potency Differential: Maytansinol vs. Maytansine and DM1-SMe
The cytotoxic potency of maytansinol is dramatically lower than that of maytansine and its semisynthetic ADC payload derivatives. In KB nasopharyngeal carcinoma cells, maytansinol exhibits an EC50 of 0.19 µg/mL (approximately 336 nM) [1]. In contrast, the parent compound maytansine displays sub-nanomolar potency, and the cellular metabolite DM1-SMe demonstrates IC50 values ranging from 0.003 to 0.01 nM across a panel of human tumor cell lines . This represents a >30,000-fold difference in potency between maytansinol and DM1-SMe.
| Evidence Dimension | Cytotoxic Potency (KB nasopharyngeal carcinoma cells) |
|---|---|
| Target Compound Data | EC50 = 0.19 µg/mL (~336 nM) |
| Comparator Or Baseline | DM1-SMe: IC50 = 0.003 - 0.01 nM; Maytansine: sub-nanomolar IC50 |
| Quantified Difference | >30,000-fold lower potency for maytansinol |
| Conditions | KB human nasopharyngeal cancer cells; panel of human tumor cell lines |
Why This Matters
This orders-of-magnitude potency gap defines maytansinol's role as a non-cytotoxic precursor scaffold rather than a direct ADC payload, directly impacting procurement for ADC development programs.
- [1] Kupchan, S. M., Branfman, A. R., Sneden, A. T., Verma, A. K., Dailey, R. G., Komoda, Y., & Nagao, Y. (1975). Novel maytansinoids. Naturally occurring and synthetic antileukemic esters of maytansinol. Journal of the American Chemical Society, 97(18), 5294-5295. View Source
